molecular formula C21H17FN2O2 B246056 N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide

Cat. No. B246056
M. Wt: 348.4 g/mol
InChI Key: JBKHRQVVULIWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide, also known as FL-118, is a novel anticancer drug candidate that has been developed by the University of Florida. It is a small molecule that has shown promising results in preclinical studies and is currently undergoing clinical trials. FL-118 is a member of the benzamide family of compounds and has a unique chemical structure that sets it apart from other anticancer drugs.

Mechanism of Action

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide exerts its anticancer effects through multiple mechanisms, including the inhibition of several key signaling pathways that are involved in cancer cell survival and proliferation. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to inhibit the activity of proteins such as AKT, mTOR, and STAT3, which are known to be important for cancer cell growth and survival. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide also induces apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for eliminating cancer cells.
Biochemical and Physiological Effects:
N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects on cancer cells. In preclinical studies, N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to decrease the expression of several genes that are involved in cancer cell growth and survival, including Bcl-2, survivin, and cyclin D1. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has also been shown to increase the expression of genes that are involved in apoptosis, including Bax and caspase-3. In addition, N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide for lab experiments is its broad-spectrum anticancer activity. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to be effective against a wide range of cancer types, which makes it a valuable tool for studying cancer biology and developing new anticancer therapies. Another advantage of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide is its favorable safety profile, which allows for higher doses to be used in lab experiments without causing significant toxicity. However, one limitation of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide for lab experiments is its complex synthesis method, which requires specialized expertise and equipment.

Future Directions

There are several future directions for research on N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide. One area of interest is the development of combination therapies that incorporate N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide with other anticancer drugs or radiation therapy. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to enhance the effectiveness of other anticancer drugs in preclinical studies, and combination therapies may offer improved outcomes for cancer patients. Another future direction is the investigation of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide's effects on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Finally, further clinical trials are needed to evaluate the safety and efficacy of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide in cancer patients, with the ultimate goal of bringing this promising drug candidate to the clinic.

Synthesis Methods

The synthesis of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 3-aminophenol to form 3-(2-fluorobenzoylamino)phenol. This compound is then reacted with 2-methylbenzoic acid in the presence of a coupling agent to form the final product, N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide. The synthesis of N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been extensively studied in preclinical models of various types of cancer, including breast, lung, colon, and pancreatic cancer. In these studies, N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to induce cell death in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anticancer drugs. N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at doses that are effective against cancer cells.

properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-[(2-fluorobenzoyl)amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H17FN2O2/c1-14-7-2-3-10-17(14)20(25)23-15-8-6-9-16(13-15)24-21(26)18-11-4-5-12-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26)

InChI Key

JBKHRQVVULIWRF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.